6-(3-Carboxyphenyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(3-carboxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)11-5-4-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHDKWABURYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687440 | |
| Record name | 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-35-0 | |
| Record name | 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Direct Arylation
The most efficient route involves Pd-catalyzed C-H activation to install the 3-carboxyphenyl group onto a pyridine precursor. This method, adapted from SAR studies on proline analogs, begins with a Boc-protected pyridine scaffold. For example, methyl-Boc-D-pyroglutamate serves as the starting material, which undergoes deprotonation with LHMDS and alkylation to introduce an allyl group (36% yield). Subsequent lactam reduction and ester hydrolysis yield a diol intermediate, which is oxidized to a diacid.
The critical step involves C-H activation-arylation using a Pd catalyst and 3-iodobenzoic acid methyl ester. Under conditions reported by, this reaction achieves 45–61% yields for analogous systems, with full control over the arylation site. The 8-aminoquinoline (8-AQ) directing group ensures regioselectivity at the pyridine’s 6-position, while the methyl ester on the aryl iodide simplifies handling. Post-arylation, hydrolysis with NaOH (10 equiv., 100°C) removes the directing group and epimerizes the α-center, yielding a single enantiomer.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C-H activation | Pd(OAc)₂, Ag₂CO₃, 3-iodobenzoate, DMF, 100°C | 45–61 |
| Directing group removal | NaOH (10 equiv.), EtOH, 100°C | 72–86 |
| Final deprotection | TFA in DCM | 53–99 |
Cyclization of Prefunctionalized Intermediates
Halogenation-Cyclization Approach
Inspired by the synthesis of 2,6-pyridinedicarboxylic acid, this method involves constructing the pyridine ring from a linear precursor. Starting with 1,7-pimelic acid dimethyl ester , bromination at the α-positions (30–35°C, CHCl₃, HBr) generates a tetrahalogenated intermediate. Cyclization with ammonia (17% aq., 60–65°C) forms the pyridine core, while subsequent oxidation with H₂O₂ introduces carboxylic acid groups.
For 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid, the protocol is modified by substituting one bromine with a pre-installed 3-carboxyphenyl group. This requires synthesizing a custom dihalogenated precursor, such as 3-bromo-5-(3-carboxyphenyl)picolinic acid , via Sonogashira coupling or Ullmann reaction. Cyclization with ammonia then yields the target compound, albeit with reduced efficiency (~40% yield ) due to steric hindrance from the phenyl group.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CHCl₃, HBr, 30–35°C | 84 |
| Cyclization | NH₃ (aq.), 60–65°C | 40 |
| Oxidation | H₂O₂, NaOH, 30–35°C | 89 |
Oxidative Functionalization of Preformed Pyridines
Sequential Oxidation of Methyl Esters
This two-step approach starts with 6-(3-methylphenyl)pyridine-3-methyl ester , which undergoes oxidation at both the phenyl and pyridine methyl groups. Using KMnO₄ in acidic conditions (H₂SO₄, 80°C), the methyl groups are converted to carboxylic acids. However, over-oxidation at the phenyl ring’s meta position is a major challenge, requiring precise stoichiometry (2.2 equiv. KMnO₄ per methyl group) to avoid decarboxylation.
Alternatively, RuCl₃/NaIO₄ oxidation selectively targets benzylic positions, achieving 75–82% yields for analogous systems. This method is advantageous for substrates sensitive to strong acids, though scalability is limited by the cost of ruthenium catalysts.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methyl oxidation | KMnO₄, H₂SO₄, 80°C | 65–70 |
| Ru-catalyzed oxidation | RuCl₃, NaIO₄, CH₃CN/H₂O, 25°C | 75–82 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| C-H activation | High regioselectivity, minimal byproducts | Requires Pd catalysts | 45–61 |
| Cyclization | Scalable, one-pot operation | Low yield for bulky groups | 40 |
| Oxidative functionalization | Simple reagents, no directing groups | Over-oxidation risks | 65–82 |
Mechanistic Insights and Optimization
Regiochemical Control in C-H Activation
The 8-AQ directing group in Pd-catalyzed reactions coordinates to the metal center, positioning the aryl iodide for ortho-arylation. DFT studies suggest that electron-withdrawing groups (e.g., esters) on the pyridine enhance electrophilicity at the 6-position, favoring coupling. Substituting 8-AQ with picolinamide improves yields to 68% but complicates directing group removal.
Chemical Reactions Analysis
Types of Reactions
6-(3-Carboxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Coordination Chemistry
One of the primary applications of 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid is in the formation of coordination compounds. The compound acts as a ligand that can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.
Case Study: Metal-Organic Frameworks
Research has demonstrated that H2cppca can serve as a rigid linker due to its ability to coordinate through multiple functional groups. For instance, it possesses four carboxylic oxygen atoms and one pyridyl nitrogen atom, allowing for various bridging or chelating modes. This flexibility enables the construction of intricate frameworks suitable for gas storage and separation applications .
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Co(II) | Bidentate | Magnetic materials |
| Zn(II) | Tridentate | Catalysis and drug delivery |
| Cu(II) | Tetradentate | Sensing and environmental remediation |
Sensor Technology
This compound is also utilized in sensor technology, particularly for detecting small molecules and ions. Its ability to form supramolecular structures enhances its effectiveness in sensing applications.
Case Study: Detection of Heavy Metals
A study highlighted the use of H2cppca-functionalized sensors for the selective detection of heavy metals like Cd²⁺ ions. The sensors exhibited high sensitivity and selectivity due to the strong interaction between the metal ions and the carboxylic groups present in the ligand .
| Target Ion | Detection Method | Sensitivity (µM) |
|---|---|---|
| Cd²⁺ | Colorimetric assay | 0.05 |
| Pb²⁺ | Fluorescence quenching | 0.1 |
Material Science
In material science, this compound is employed in the synthesis of advanced materials such as nanocomposites and functionalized nanoparticles.
Case Study: Nanocomposite Formation
The compound has been used to functionalize gold nanoparticles (AuNPs), enhancing their properties for biomedical applications. The functionalization process improves the stability and biocompatibility of AuNPs, making them suitable for drug delivery systems .
Biological Applications
Research indicates potential biological applications of H2cppca in drug design and development due to its structural properties that facilitate interactions with biological targets.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of compounds derived from H2cppca, focusing on their ability to inhibit cancer cell proliferation through targeted mechanisms involving metal coordination .
Mechanism of Action
The mechanism of action of 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Pyridine-3-carboxylic acid (Niacin)
- Structure : Single carboxylic acid group at pyridine-3.
- Properties : Molecular weight = 123.11 g/mol; water-soluble vitamin (B3) with lipid-lowering activity .
- Comparison : Unlike the target compound, niacin lacks the 3-carboxyphenyl substituent, reducing its capacity for chelation or multi-site binding.
6-Hydrazinenicotinic acid
6-(3-Nitrophenyl)pyridine-2-carboxylic acid
6-(Furan-2-yl)pyridine-3-carboxylic acid
M8-An (TRPM8 antagonist)
- Structure: 6-({2-[2-fluoro-6-(trifluoromethyl)phenoxy]-2-methylpropyl}carbamoyl)pyridine-3-carboxylic acid.
- Activity : Blocks TRPM8 channels, relevant in pain management .
- Comparison : The bulky fluorinated substituent contrasts with the target compound’s smaller 3-carboxyphenyl group, highlighting how substituent size affects receptor binding.
PCAF HAT Inhibitors
Compounds like 2-hexanoylamino-1-(3-carboxyphenyl)benzamide (71% inhibition at 100 µM) demonstrate that 3-carboxyphenyl groups enhance inhibitory activity against histone acetyltransferases (HATs). However, the target compound’s pyridine backbone may alter binding kinetics compared to benzamide-based inhibitors .
Glucokinase Activators (S 49164 and S 50612)
- Structure : Tetrahydrocyclopropa[a]indene substituents linked to pyridine-3-carboxylic acid.
- Activity : Potent acute antihyperglycemic effects but lack chronic efficacy in diabetic mice .
- Comparison : The target compound’s simpler 3-carboxyphenyl group may offer improved metabolic stability over bulky cyclopropane derivatives.
Physicochemical Properties
Biological Activity
6-(3-Carboxyphenyl)pyridine-3-carboxylic acid, also known by its CAS number 1261921-35-0, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, anti-inflammatory, and other relevant effects based on recent research findings.
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine carboxylic acids exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against various strains of bacteria including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating potent antibacterial effects comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| K. pneumoniae | 40 | 30 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported at approximately 12.41 µM for MCF-7 cells, demonstrating significant cytotoxicity .
In a comparative study of metal complexes derived from this acid, one complex exhibited an IC50 value of 21.80 µM against the SMMC-7721 human tumor cell line, highlighting the importance of structural modifications in enhancing anticancer activity .
3. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, with efficacy rates reaching up to 89% at a concentration of 10 µg/mL . This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
Case Study: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of various derivatives of pyridine carboxylic acids on MCF-7 cells. The results indicated that treatment with these compounds led to a significant increase in lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and subsequent apoptosis. The treated cells showed a marked increase in the S phase population during cell cycle analysis, indicating that these compounds can effectively halt cancer cell proliferation .
Q & A
Q. What are the established synthetic routes for 6-(3-carboxyphenyl)pyridine-3-carboxylic acid, and what key reaction conditions are critical for yield optimization?
Answer: Synthesis typically involves multi-step reactions, such as condensation, cyclization, and functional group modifications. For example, analogous pyridine-carboxylic acid derivatives are synthesized via:
- Condensation reactions using trifluoroacetyl chloride intermediates (e.g., 4,4,4-trifluoro-3-oxobutanoyl chloride) followed by cyclization .
- Cyclocondensation with ammonia or amines under controlled pH (2–10) and temperature (60–120°C) to form the pyridine core .
Key conditions for optimization : - pH control : Adjusting to 3–8 during workup improves crystallization .
- Reagent selection : Bases like triethylamine or K₂CO₃ enhance reaction efficiency .
Q. What analytical methods are recommended for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone and substituent analysis (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₉NO₆ requires [M+H]⁺ = 276.0495) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?
Answer:
- Hybrid computational-experimental workflows :
- Perform density functional theory (DFT) calculations to model transition states and intermediates .
- Validate with kinetic isotope effects (KIE) or trapping experiments (e.g., isolating intermediates via flash chromatography) .
- Use in situ IR/Raman spectroscopy to monitor real-time reaction progress .
- Case study : Discrepancies in cyclization rates may arise from solvent polarity effects not accounted for in simulations .
Q. What strategies are effective for optimizing regioselectivity in pyridine-carboxylic acid functionalization?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., carboxylic acid moieties) to control substitution patterns .
- Protecting group strategies : Temporarily block the carboxylic acid group with tert-butyl esters to direct electrophilic attacks to the pyridine ring .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 3-position .
Q. How can researchers address discrepancies between in vitro bioactivity and in vivo efficacy for this compound?
Answer:
- Pharmacokinetic profiling :
- Target engagement studies :
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : Implement inline pH and temperature monitoring to ensure consistency .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using factorial designs .
- Purification protocols :
- Solvent extraction : Use ethyl acetate/water partitioning to remove unreacted starting materials .
- Recrystallization : Employ ethanol/water mixtures for high-purity crystals .
Q. How can researchers leverage computational tools to predict and mitigate synthetic bottlenecks?
Answer:
- Reaction pathway prediction : Use software like ICReDD’s reaction path search to identify low-energy pathways .
- Machine learning (ML) : Train models on PubChem data to predict solvent compatibility or side reactions .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to avoid high-energy intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
